molecular formula C23H18FN3O2S2 B2390231 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261003-49-9

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2390231
CAS No.: 1261003-49-9
M. Wt: 451.53
InChI Key: YEFNBCLGXDDQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-fluorophenyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide linker connects to a 2,3-dihydro-1H-inden-1-yl group, conferring conformational rigidity and influencing lipophilicity.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S2/c24-16-7-3-4-8-19(16)27-22(29)21-18(11-12-30-21)26-23(27)31-13-20(28)25-17-10-9-14-5-1-2-6-15(14)17/h1-8,11-12,17H,9-10,13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFNBCLGXDDQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C18H18FN3O2S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route may include the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the indene moiety and subsequent functionalization to achieve the final product. Specific methods can vary, but they often involve standard organic reactions such as nucleophilic substitutions and cyclizations.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising antibacterial and antifungal activities. The target compound's structure suggests potential efficacy against various pathogens due to the presence of both sulfur and nitrogen heteroatoms, which are known to enhance biological activity.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (µg/mL)
Compound AAntibacterial5
Compound BAntifungal10
N-(2,3-dihydro-1H-inden-1-yl)-2-{...}TBD

Anticancer Activity

Preliminary studies suggest that similar compounds may possess anticancer properties. The thieno[3,2-d]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation in various studies. The specific mechanism often involves interference with DNA replication or modulation of signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indene and thieno[3,2-d]pyrimidine portions can significantly affect potency and selectivity. For example:

  • Substitution on the fluorophenyl ring may enhance lipophilicity and cellular uptake.
  • Alterations in the acetamide group could improve binding affinity to biological targets.

Case Study 1: Antibacterial Screening

A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased electron density on aromatic rings improved activity against resistant strains.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that compounds structurally similar to N-(2,3-dihydro-1H-inden-1-yl)-2-{...} exhibited dose-dependent inhibition of cell proliferation. Notably, compounds with a fluorine substituent displayed enhanced activity compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound 10a ():

  • Structure: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide.
  • Key Differences: Replaces the thieno[3,2-d]pyrimidinone core with a benzothieno-triazolopyrimidine system, increasing ring complexity and steric bulk. The phenyl group at the acetamide terminus lacks the dihydroindenyl group, reducing rigidity.
  • Implications: The triazolo extension may enhance π-π stacking but reduce solubility compared to the target compound. The absence of a fluorophenyl group diminishes electronic effects critical for target binding .

Compound 5.6 ():

  • Structure: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
  • Key Differences: Simpler dihydropyrimidinone core with dichlorophenyl substitution. The acetamide linker is shorter, lacking the indenyl group.
  • Implications: Reduced steric hindrance may improve metabolic clearance but lower target affinity. Chlorine substituents increase lipophilicity but may introduce toxicity risks compared to fluorine .

Substituent Effects

Fluorophenyl vs. Methoxyphenyl ():

  • A structurally analogous compound (499102-12-4) substitutes the 2-fluorophenyl group with 4-methoxyphenyl.
  • Fluorine’s electronegativity enhances dipole interactions and metabolic stability .

Dihydroindenyl vs. Cyclopentyl ():

  • N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide derivatives (e.g., Zhang et al., 2012) feature a cyclopentyl group instead of dihydroindenyl.
  • Implications: The dihydroindenyl group’s planar structure improves stacking interactions in hydrophobic pockets, whereas cyclopentyl’s flexibility may reduce binding specificity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 10a () Compound 5.6 ()
Molecular Weight ~450 g/mol (estimated) ~430 g/mol 344.21 g/mol
Melting Point Not reported Not reported 230°C
LogP (Lipophilicity) High (indenyl + fluorophenyl) Moderate (phenyl) High (dichlorophenyl)
Hydrogen Bond Donors 2 (amide NH, indenyl CH) 2 2
Metabolic Stability High (fluorine substitution) Moderate Low (chlorine susceptibility)

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the sulfanyl group at the pyrimidine ring (C-2 position).
  • Coupling reactions (e.g., amide bond formation) between the indene and thienopyrimidinone moieties.
  • Optimization of reaction conditions : Temperature (e.g., 80–100°C for cyclization), solvent choice (DMF or THF for solubility), and catalysts (e.g., triethylamine for deprotonation) are critical to avoid side products . Challenges include ensuring regioselectivity during sulfanyl group attachment and maintaining stereochemical integrity of the dihydroindenyl group.

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6 solvent) identify protons and carbons near electronegative groups (e.g., fluorophenyl, sulfanyl). Key signals include δ ~12.5 ppm (NH of pyrimidinone) and δ ~4.1 ppm (SCH2_2) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 465.12) and fragmentation patterns .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, S percentages .

Q. What computational tools are used to predict its reactivity or binding modes?

  • Molecular docking (AutoDock, Schrödinger Suite) models interactions with biological targets (e.g., kinases) using the fluorophenyl group as a hydrophobic anchor.
  • DFT calculations (Gaussian 09) predict electrophilic sites (e.g., sulfanyl sulfur) for nucleophilic substitution reactions .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for analogs of this compound?

Discrepancies in bond angles or torsional strains (e.g., in the thienopyrimidinone ring) can arise from twinned crystals or disorder . Strategies include:

  • Using SHELXL for refinement with restraints on geometric parameters .
  • Validating with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O/F contacts) .
  • Cross-verifying with PXRD to confirm phase purity .

Q. What experimental designs are optimal for studying its metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .
  • Isotope labeling : Introduce 19F^{19}F or 13C^{13}C labels in the fluorophenyl/acetamide groups to track metabolite formation .
  • Controlled pH stability studies : Test hydrolysis of the acetamide bond under acidic (pH 1.2) vs. neutral (pH 7.4) conditions .

Q. How to address inconsistent bioactivity data across cell-based assays?

Variability may stem from cell-line-specific expression of target proteins or off-target effects . Mitigation approaches:

  • Dose-response curves (IC50_{50} values) across multiple lines (e.g., HCT-116, HEK293) to identify selective activity .
  • Kinase profiling (Eurofins KinaseScan) to rule out promiscuous binding to unrelated targets .
  • ROS scavenging controls to confirm activity is not an artifact of oxidative stress .

Data Analysis and Mechanistic Studies

Q. What statistical methods are recommended for SAR studies of analogs?

  • Multivariate analysis (PLS regression) correlates substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with bioactivity.
  • Cluster analysis groups analogs by functional group similarity (e.g., indenyl vs. phenyl substitutions) .
  • Contradiction resolution : Use Grubbs’ test to identify outliers in IC50_{50} datasets .

Q. How to elucidate the mechanism of action for kinase inhibition?

  • Kinase inhibition assays : Screen against a panel (e.g., EGFR, VEGFR2) using ADP-Glo™ luminescence.
  • X-ray crystallography : Co-crystallize the compound with a kinase domain (e.g., PDB 4HJO) to identify binding poses .
  • Fluorescence anisotropy : Measure displacement of ATP-competitive probes (e.g., TAMRA-labeled ATP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.